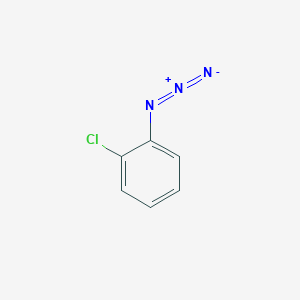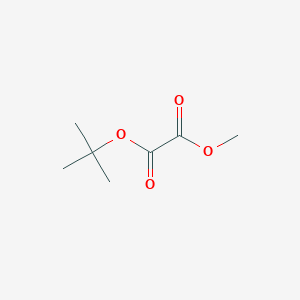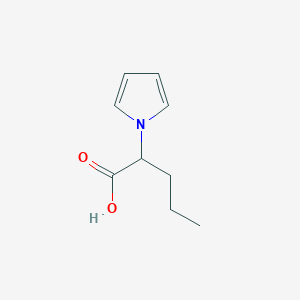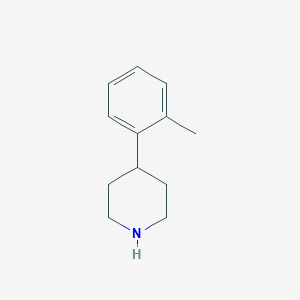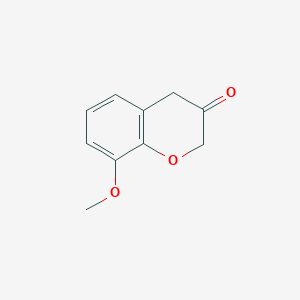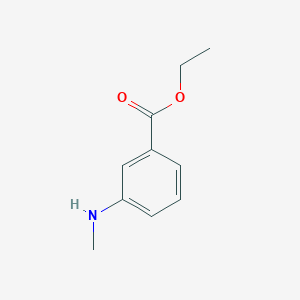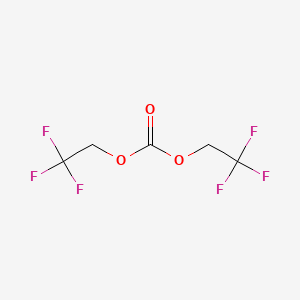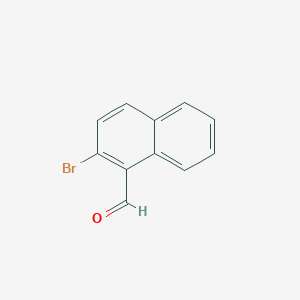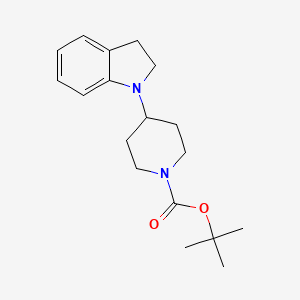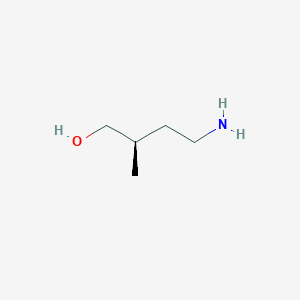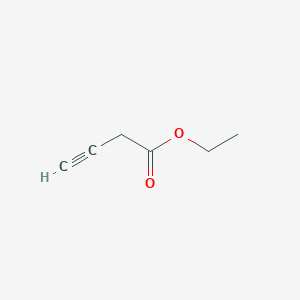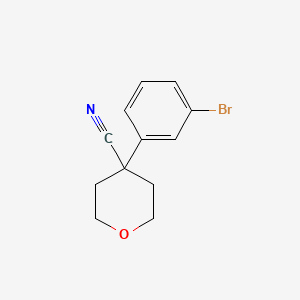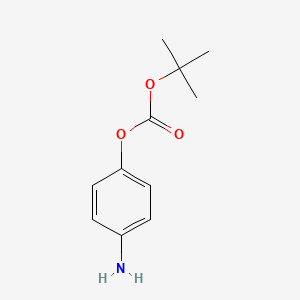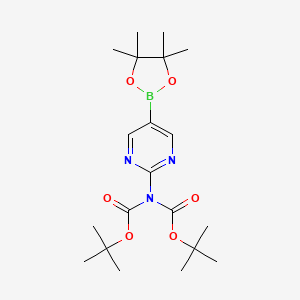
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester
説明
Molecular Structure Analysis
The molecular structure of “2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester” is represented by the InChI string:InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-22-11-13(12-23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3. Chemical Reactions Analysis
This compound is commonly used as a reactant in Suzuki-Miyaura cross-coupling reactions. The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester” is a white powder with a molecular weight of 421.3 g/mol. The compound has a solubility of 1 mg/mL in water. It is also soluble in various organic solvents such as chloroform, ethyl acetate, and methanol.科学的研究の応用
Application in Suzuki Coupling and Synthesis
Pinacolboronate esters, including 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester, are primarily utilized in Suzuki coupling reactions. These reactions are crucial for connecting organic building blocks in the total synthesis of complex molecules. For instance, the 2-aminopyrimidine-5-pinacolboronate ester was a starting material in the synthesis of a development compound, requiring a chromatographic purity method for quality assessment. The analytical challenges posed by this compound, due to its facile hydrolysis, necessitated unconventional approaches in reversed-phase separation using highly basic mobile phases (Zhong et al., 2012).
Additionally, an efficient synthesis of (2-aminopyrimidin-5-yl) boronic acid, a related compound, has been developed. This process includes the in situ protection of the amine and a metal–halogen exchange, leading to a water-soluble boronic acid isolated in high yield and purity. This synthesis demonstrates the compound's potential in large-scale applications, including the creation of pinacol boronic ester (Patel et al., 2016).
Utility in Synthesis of Various Compounds
These boronic esters are also used in the synthesis of various compounds. For instance, aryl pinacolboronic esters have been effectively added in intramolecular fashion into unactivated ketone groups, facilitating enantioselective synthesis of compounds bearing tertiary alcohol groups (Gallego & Sarpong, 2012).
Role in Decarboxylative Borylation
The decarboxylative borylation of aryl and alkenyl carboxylic acids with bis(pinacolato)diboron, catalyzed by tert-butyl isonicotinate, highlights another application. This method enables the use of carboxylic acid as building blocks in organic synthesis, offering an alternative to traditional transition-metal catalysis (Cheng et al., 2017).
Applications in Organic Chemistry and Material Science
Boronic acids and esters, including those derived from 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester, play critical roles in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. They are particularly valuable in applications requiring materials with low levels of transition metal contamination (Mfuh et al., 2017).
Safety And Hazards
Boronic acids and their esters, including “2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester”, are only marginally stable in water. Their hydrolysis is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
将来の方向性
The future directions for “2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester” could involve developing new analytical methods for the detection and quantification of the compound in various matrices. Additionally, it could be used in the preparation of indole derivatives as selective inhibitors of all three members of the Pim kinase family .
特性
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-22-11-13(12-23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJXYKAZGIJVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475067 | |
| Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester | |
CAS RN |
1190423-36-9 | |
| Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(tert-butoxy)carbonyl]-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



